N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H21N3O4S2 and its molecular weight is 479.57. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Antitumor Activity
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study synthesized classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, exploring their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them targets for cancer therapy. The research found that certain compounds demonstrated potent dual inhibitory activities against human TS and DHFR, indicating potential for antitumor applications (Gangjee et al., 2008).
Antimicrobial and Antifungal Properties
Synthesis of Promising Antibacterial and Antifungal Agents
Research into 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides revealed compounds with suitable antibacterial and antifungal potential. One compound, in particular, exhibited good antimicrobial potential with low hemolytic activity, suggesting its use as a safer antimicrobial agent (Abbasi et al., 2020).
Crystal Structure Analysis
Crystal Structures of Substituted Acetamides
Studies on the crystal structures of similar compounds have provided insights into their conformational properties and potential interaction mechanisms with biological targets. These structural analyses are fundamental for understanding the activity of these compounds at the molecular level and for guiding the design of more effective drugs (Subasri et al., 2016).
Antidiabetic Potential
Evaluation as Anti-diabetic Agents
New derivatives have been synthesized and evaluated for their potential as anti-diabetic agents by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. Such studies highlight the therapeutic potential of these compounds in managing type-2 diabetes through enzyme inhibition (Abbasi et al., 2023).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-14-9-15(2)11-17(10-14)27-23(29)22-18(5-8-32-22)26-24(27)33-13-21(28)25-16-3-4-19-20(12-16)31-7-6-30-19/h3-5,8-12H,6-7,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJBBYRHQAJNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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